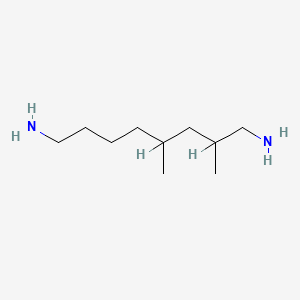![molecular formula C12H15Cl2NO3 B8751738 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid CAS No. 24812-96-2](/img/structure/B8751738.png)
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid:
Méthodes De Préparation
The synthesis of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves several steps. One common method is the reaction of p-anisic acid with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.
Applications De Recherche Scientifique
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The methoxy group of p-anisic acid can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: can be compared with other similar compounds such as:
p-Anisic acid: Known for its antiseptic properties and use as an intermediate in organic synthesis.
Bis(2-chloroethyl)amine: Used in the synthesis of various chemical agents and known for its reactivity.
Methoxybenzoic acids: Including o-anisic acid and m-anisic acid, which have different substitution patterns and chemical properties. The uniqueness of
Propriétés
Numéro CAS |
24812-96-2 |
|---|---|
Formule moléculaire |
C12H15Cl2NO3 |
Poids moléculaire |
292.15 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c1-18-11-3-2-9(12(16)17)8-10(11)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
Clé InChI |
PKFSXBZXFYABSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)

![1-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-bromoethanone](/img/structure/B8751685.png)







